

Spectroscopic Analysis of 5-Amino-2-bromobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-bromobenzoic acid

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This technical guide provides a detailed analysis of the expected ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **5-Amino-2-bromobenzoic acid**. Due to the limited availability of experimentally derived public data for this specific isomer, this guide leverages established NMR principles and data from analogous structures to provide a comprehensive theoretical framework for spectral interpretation. This document is intended to assist researchers in predicting, identifying, and characterizing **5-Amino-2-bromobenzoic acid** in various experimental settings.

Molecular Structure and Expected NMR Environments

5-Amino-2-bromobenzoic acid ($\text{C}_7\text{H}_6\text{BrNO}_2$) is a disubstituted benzoic acid derivative.^[1] Its structure, presented below, dictates the electronic environment of each proton and carbon atom, which in turn determines their respective chemical shifts in NMR spectroscopy.

The aromatic ring contains three distinct proton environments (H-3, H-4, and H-6) and six unique carbon environments (C-1 to C-6), in addition to the carboxyl carbon (C-7). The electron-donating amino group ($-\text{NH}_2$) and the electron-withdrawing bromine ($-\text{Br}$) and carboxylic acid ($-\text{COOH}$) groups all influence the chemical shifts of the nearby protons and carbons.

Predicted ^1H NMR Spectrum

The expected ^1H NMR spectrum of **5-Amino-2-bromobenzoic acid** in a common NMR solvent like DMSO- d_6 would likely exhibit the following key features. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.

Table 1: Predicted ^1H NMR Spectral Data for **5-Amino-2-bromobenzoic acid**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
COOH	> 10	Broad Singlet	-
H-6	7.5 - 7.8	Doublet	8.0 - 9.0 (ortho)
H-4	7.0 - 7.3	Doublet of Doublets	8.0 - 9.0 (ortho), 2.0 - 3.0 (meta)
H-3	6.8 - 7.1	Doublet	2.0 - 3.0 (meta)
NH ₂	5.0 - 6.0	Broad Singlet	-

The protons of the amino and carboxylic acid groups are expected to appear as broad singlets due to chemical exchange with the solvent and quadrupolar broadening from the nitrogen atom. The aromatic protons will exhibit characteristic splitting patterns due to ortho and meta couplings.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for **5-Amino-2-bromobenzoic acid** are summarized below.

Table 2: Predicted ^{13}C NMR Spectral Data for **5-Amino-2-bromobenzoic acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C-7 (C=O)	165 - 175
C-5	145 - 155
C-1	130 - 140
C-4	125 - 135
C-6	120 - 130
C-3	115 - 125
C-2	110 - 120

The carboxyl carbon (C-7) is the most deshielded, appearing at the lowest field. The carbon attached to the amino group (C-5) is also significantly deshielded. The carbon bearing the bromine atom (C-2) will also have a characteristic chemical shift.

Experimental Protocols for NMR Spectroscopy

While specific experimental data for **5-Amino-2-bromobenzoic acid** is not readily available, a general protocol for acquiring high-quality NMR spectra of aromatic carboxylic acids is provided below.

Sample Preparation:

- Weigh approximately 10-20 mg of the solid sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Setup:

- The experiments should be performed on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
- The probe should be tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- The magnetic field should be shimmed to achieve optimal homogeneity, using the deuterium signal from the solvent for locking.

^1H NMR Data Acquisition:

- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: A spectral width of approximately 12-15 ppm is usually adequate.
- Acquisition Time: An acquisition time of 2-4 seconds is recommended.
- Relaxation Delay: A relaxation delay of 1-5 seconds should be used.
- Number of Scans: Typically 8 to 16 scans are sufficient for good signal-to-noise ratio.

^{13}C NMR Data Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.
- Spectral Width: A spectral width of around 200-220 ppm is generally used.
- Acquisition Time: An acquisition time of 1-2 seconds is typical.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ^{13}C isotope.

Data Processing:

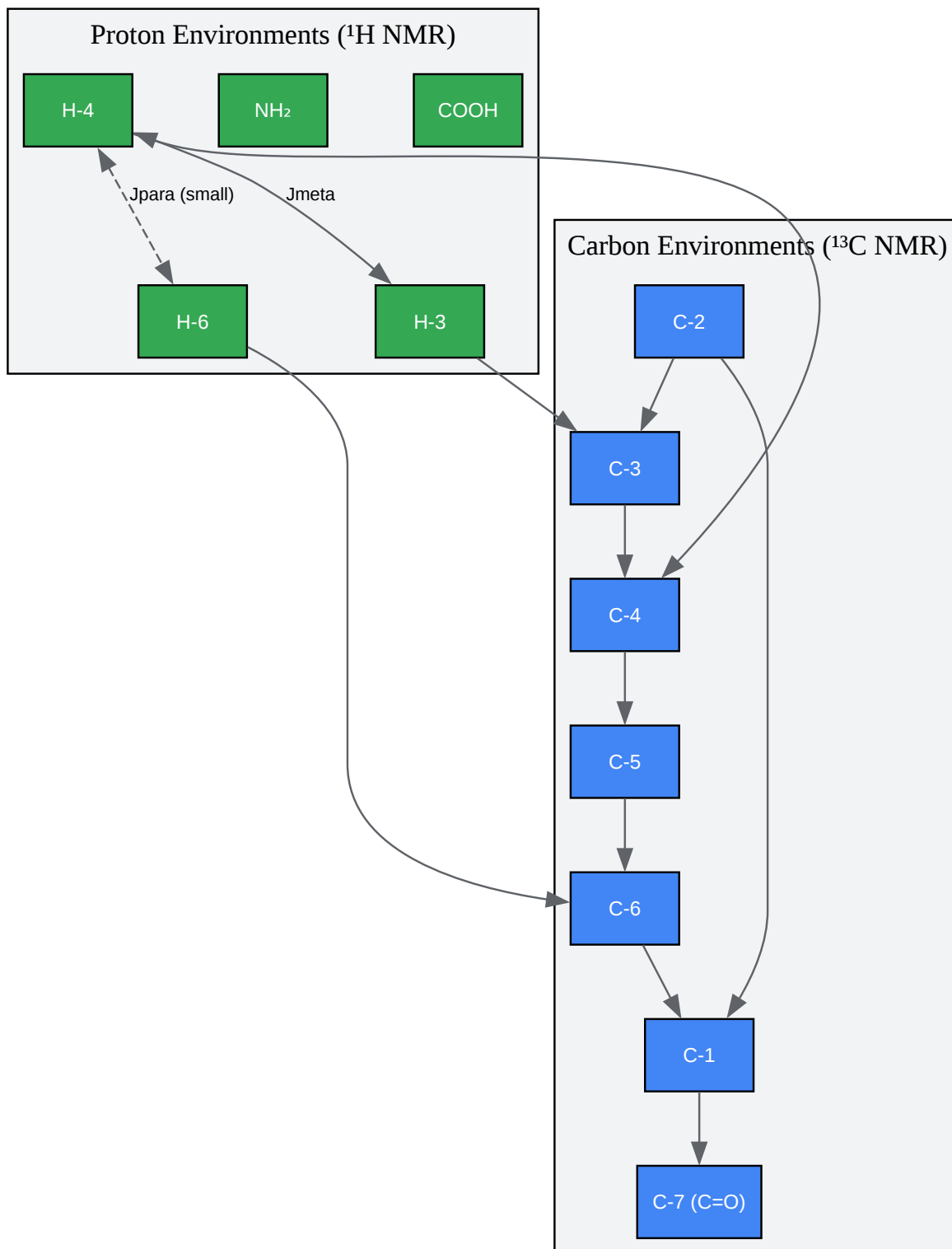
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption line shapes.

- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to deduce the connectivity of the protons.

Visualization of Molecular Structure and NMR Environments

The following diagrams illustrate the molecular structure of **5-Amino-2-bromobenzoic acid** and the logical relationships between its constituent atoms for NMR analysis.

Caption: Molecular structure of **5-Amino-2-bromobenzoic acid** with atom numbering.



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Caption: Expected NMR spin system and connectivity for **5-Amino-2-bromobenzoic acid**.

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References

- 1. 5-Amino-2-bromobenzoic acid | C7H6BrNO2 | CID 2769624 - PubChem [pubchem.ncbi.nlm.nih.gov]
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